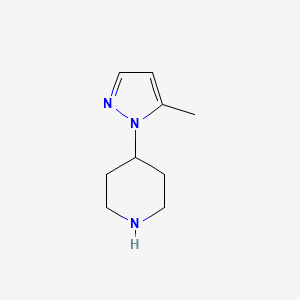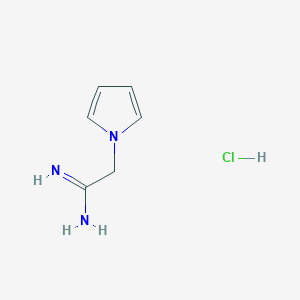
1-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)-1H-imidazole-4-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)-1H-imidazole-4-carboxylicacid is a heterocyclic compound that contains both oxadiazole and imidazole rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)-1H-imidazole-4-carboxylicacid typically involves the formation of the oxadiazole ring followed by the introduction of the imidazole moiety. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the oxadiazole ring can be synthesized by reacting amidoximes with carboxylic acids or their derivatives . The imidazole ring can then be introduced through a subsequent cyclization reaction .
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
1-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)-1H-imidazole-4-carboxylicacid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
1-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)-1H-imidazole-4-carboxylicacid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)-1H-imidazole-4-carboxylicacid involves its interaction with specific molecular targets. The oxadiazole and imidazole rings can interact with enzymes and receptors in biological systems, potentially inhibiting or modulating their activity . This interaction can affect various pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid: This compound also contains the oxadiazole ring and is studied for its biological activities.
5-Methyl-1,2,4-oxadiazole-3-carboxylic acid: Another compound with the oxadiazole ring, used in various chemical syntheses.
Uniqueness
1-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)-1H-imidazole-4-carboxylicacid is unique due to the presence of both oxadiazole and imidazole rings, which can confer distinct biological activities and chemical properties. This dual functionality makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C8H8N4O3 |
|---|---|
Molecular Weight |
208.17 g/mol |
IUPAC Name |
1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]imidazole-4-carboxylic acid |
InChI |
InChI=1S/C8H8N4O3/c1-5-10-7(11-15-5)3-12-2-6(8(13)14)9-4-12/h2,4H,3H2,1H3,(H,13,14) |
InChI Key |
NFPDUIGKOARJJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NO1)CN2C=C(N=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![6-(2,5-Dimethoxyphenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11784945.png)


